N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-fluorobenzamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a diethylamino group, and a fluorobenzamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 2-(2-chlorophenyl)-2-(diethylamino)ethanol: This intermediate can be synthesized by reacting 2-chlorobenzaldehyde with diethylamine in the presence of a reducing agent such as sodium borohydride.
Conversion to 2-(2-chlorophenyl)-2-(diethylamino)ethyl chloride: The intermediate alcohol is then converted to the corresponding chloride using thionyl chloride or phosphorus trichloride.
Coupling with 4-fluorobenzamide: The final step involves the reaction of the intermediate chloride with 4-fluorobenzamide in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-chlorobenzamide
- N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methylbenzamide
- N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-nitrobenzamide
Uniqueness
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H22ClFN2O |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C19H22ClFN2O/c1-3-23(4-2)18(16-7-5-6-8-17(16)20)13-22-19(24)14-9-11-15(21)12-10-14/h5-12,18H,3-4,13H2,1-2H3,(H,22,24) |
InChI Key |
AQXYUIWCSUQOFR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CNC(=O)C1=CC=C(C=C1)F)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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